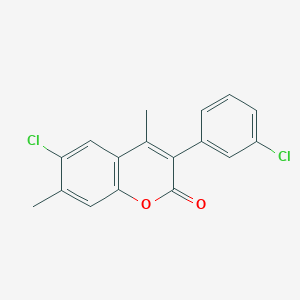

6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4,7-dimethylcoumarin

Description

6-Chloro-3-(3'-chlorophenyl)-4,7-dimethylcoumarin (hereafter referred to as Compound A) is a synthetic coumarin derivative characterized by:

- A chlorine atom at position 6 of the coumarin backbone.

- A 3'-chlorophenyl group (chlorine at the meta position of the phenyl ring) at position 2.

- Methyl groups at positions 4 and 7.

Its molecular formula is C₁₈H₁₄Cl₂O₂, with a molecular weight of 341.21 g/mol . Coumarins are widely studied for their fluorescence, antimicrobial, and anticancer properties. Compound A’s structure suggests enhanced lipophilicity due to methyl and chloro substituents, which may improve membrane permeability compared to simpler coumarins.

Properties

IUPAC Name |

6-chloro-3-(3-chlorophenyl)-4,7-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2O2/c1-9-6-15-13(8-14(9)19)10(2)16(17(20)21-15)11-4-3-5-12(18)7-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUDDMHUAIDSIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4,7-dimethylcoumarin typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylacetic acid and 4,7-dimethylcoumarin.

Coupling Reaction: The chlorinated intermediates are then subjected to coupling reactions, often facilitated by catalysts like palladium or copper, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as flow chemistry and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4,7-dimethylcoumarin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4,7-dimethylcoumarin has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of materials with specific properties, such as fluorescence or UV absorption.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4,7-dimethylcoumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in biological processes, leading to altered cellular functions.

Receptor Binding: Binding to specific receptors on cell surfaces, triggering signaling pathways that result in physiological responses.

DNA Intercalation: Intercalating into DNA strands, affecting gene expression and cellular replication.

Comparison with Similar Compounds

Key Structural Differences

The following coumarin derivatives are structurally and functionally relevant to Compound A:

Substituent Effects on Physicochemical Properties

Lipophilicity :

- Compound A’s methyl and chloro groups increase logP (estimated ~4.2) compared to Compound C (logP ~2.1), favoring passive diffusion across biological membranes.

- Compound B’s third methyl group further elevates lipophilicity (logP ~4.5) but may reduce solubility .

Electronic Effects :

- The 3'-chlorophenyl group in Compound A introduces moderate electron-withdrawing effects, stabilizing the coumarin π-system.

- Compound C’s nitro group strongly withdraws electrons, making it more reactive in nucleophilic substitutions .

Biological Activity :

- Halogen bonding : Compound A’s dual chloro substituents may facilitate interactions with biomolecular targets (e.g., enzymes or DNA).

- Steric hindrance : Compound B’s 4,5,7-trimethyl configuration could limit binding to flat aromatic targets compared to Compound A .

Challenges in Nomenclature and Data Integrity

The term “inverted exclamation mark” in Compound A’s name (e.g., “3 inverted exclamation mark -chlorophenyl”) likely stems from character encoding errors in chemical databases (e.g., confusion between prime symbols (') and special Unicode characters) . Such discrepancies necessitate careful verification of structural diagrams or CAS registry entries to avoid misidentification.

Research Implications

- Drug Design : Compound A’s balance of lipophilicity and halogen bonding makes it a candidate for antimicrobial or anticancer agent development.

- Fluorescence Probes : Methyl and chloro substituents could tune fluorescence emission wavelengths for imaging applications.

Biological Activity

6-Chloro-3-(3-chlorophenyl)-4,7-dimethylcoumarin is a synthetic compound belonging to the coumarin family, which is recognized for its diverse biological activities. This article aims to delve into the biological activity of this specific coumarin derivative, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The compound features a coumarin backbone with chlorine and chlorophenyl substitutions that may influence its biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Research has demonstrated that coumarin derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various coumarin analogues against both Gram-positive and Gram-negative bacteria. In particular, compounds with electron-withdrawing groups, such as chlorine, showed enhanced antibacterial activity.

Table 1: Antimicrobial Activity of Coumarin Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 6-Chloro-3-(3-chlorophenyl)-4,7-dimethylcoumarin | 6.25 | Moderate against S. aureus and E. coli |

| 29h (Chloro-substituted) | 3.125 | Strong against Bacillus cereus |

| 29k (Difluoro-substituted) | 6.25 | Moderate against both Gram-positive and Gram-negative strains |

The study indicated that the presence of chlorine groups significantly enhances the antimicrobial potency of coumarins, particularly against resistant strains like methicillin-resistant Staphylococcus aureus .

Anti-inflammatory and Antioxidant Properties

Coumarins are also noted for their anti-inflammatory and antioxidant activities. In vivo studies have shown that certain derivatives can reduce inflammation markers in animal models of colitis. For instance, treatment with coumarin derivatives resulted in decreased levels of myeloperoxidase and alkaline phosphatase in colonic tissues, indicating reduced inflammation .

Anticancer Potential

Emerging research suggests that coumarins may exhibit anticancer properties through various mechanisms, including apoptosis induction in cancer cells and inhibition of tumor growth factors. A recent study indicated that modifications to the coumarin structure could enhance its effectiveness against cancer cell lines.

Case Studies

- Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of several coumarin derivatives against common pathogens. The results showed that 6-chloro-3-(3-chlorophenyl)-4,7-dimethylcoumarin exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent .

- Anti-inflammatory Effects : In a controlled experiment involving TNBS-induced colitis in rats, treatment with this coumarin derivative led to significant reductions in inflammatory markers compared to untreated controls, supporting its role as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.